Buminafos
Overview
Description
Buminafos, also known as dibutyl [1-(butylamino)cyclohexyl]phosphonate, is an organophosphate compound primarily used as a desiccant and defoliant herbicide. It has moderate aqueous solubility and is volatile. This compound is generally non-persistent in soil systems and has low mammalian toxicity. It is known to inhibit acetylcholinesterase, making it a neurotoxicant .
Mechanism of Action
Target of Action
Buminafos is an organophosphate herbicide that primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting this enzyme, this compound disrupts normal nerve function .
Mode of Action
This compound acts as a non-selective, contact herbicide absorbed by leaves and shoots . It inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nerve synapse. This results in continuous stimulation of the nerves, causing symptoms such as convulsions, paralysis, and in severe cases, death .
Biochemical Pathways
Overstimulation of these pathways can lead to a variety of physiological effects, including muscle contraction and heart rate regulation .
Pharmacokinetics
This compound has a moderate aqueous solubility and is volatile . It is generally non-persistent in soil systems, suggesting that it is likely to be metabolized and excreted relatively quickly . .
Result of Action
The primary molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an overaccumulation of acetylcholine in the nerve synapse . This can result in a range of cellular effects, from overstimulation of nerve cells to potential nerve cell death. The exact cellular effects can vary depending on the concentration of this compound and the duration of exposure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it may evaporate more quickly in warmer environments, potentially reducing its persistence in the environment . Additionally, its aqueous solubility implies that it may be more mobile in wet environments, potentially affecting its distribution and the extent of its effects . .
Preparation Methods
Buminafos is synthesized from 1-butanamine, N-cyclohexylidene-, and dibutyl phosphite. The reaction typically occurs at 70°C. The synthetic route involves the formation of an intermediate, which is then further reacted to produce the final compound . Industrial production methods are similar, involving large-scale chemical synthesis under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Buminafos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Buminafos has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on acetylcholinesterase and its potential use in biological assays.
Medicine: Investigated for its neurotoxic effects and potential therapeutic applications.
Industry: Utilized in agriculture as a herbicide and plant growth regulator
Comparison with Similar Compounds
Buminafos is unique compared to other organophosphate herbicides due to its specific chemical structure and mode of action. Similar compounds include:
Glyphosate: Another widely used herbicide with a different mechanism of action, targeting the shikimate pathway in plants.
Paraquat: A non-selective herbicide that induces oxidative stress in plants.
Properties
IUPAC Name |
N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO3P/c1-4-7-15-19-18(13-11-10-12-14-18)23(20,21-16-8-5-2)22-17-9-6-3/h19H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBXMBCZBXUXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199259 | |
Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51249-05-9 | |
Record name | Buminafos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51249-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buminafos [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051249059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl [1-(butylamino)cyclohexyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUMINAFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HDD5Z9UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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